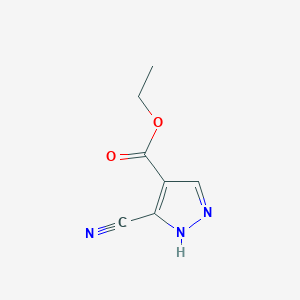

ethyl 5-cyano-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFOMNFBIJFEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558208 | |

| Record name | Ethyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119741-57-0 | |

| Record name | Ethyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and well-documented synthetic route to Ethyl 5-Cyano-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of a key intermediate, Ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by a Sandmeyer reaction to introduce the cyano functionality.

This guide presents detailed experimental protocols, quantitative data in tabular format for clarity, and a visual representation of the synthetic pathway to facilitate a thorough understanding of the process.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclocondensation of Ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate to yield Ethyl 5-amino-1H-pyrazole-4-carboxylate. The subsequent step employs a Sandmeyer reaction to convert the 5-amino group of the pyrazole intermediate into the target 5-cyano functionality.

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ring.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar equivalent) |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 1.0 |

| Hydrazine hydrate (80% solution) | N₂H₄·H₂O | 50.06 | 1.0 - 1.2 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain Ethyl 5-amino-1H-pyrazole-4-carboxylate as a solid.

Expected Yield: The reported yields for this type of reaction are generally high, often exceeding 80%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of the 5-amino group to a 5-cyano group.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar equivalent) |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₇H₉N₃O₂ | 167.17 | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Excess |

| Copper(I) Cyanide | CuCN | 89.56 | 1.2 |

| Potassium Cyanide | KCN | 65.12 | 1.2 |

| Water | H₂O | 18.02 | Solvent |

| Dichloromethane or Ethyl Acetate | - | - | Extraction Solvent |

Procedure:

-

Diazotization:

-

Suspend Ethyl 5-amino-1H-pyrazole-4-carboxylate in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Expected Yield: Yields for Sandmeyer reactions can be variable but are typically in the moderate to good range.

III. Quantitative Data Summary

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Colorless to yellow solid/liquid |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₇H₉N₃O₂ | 167.17 | Solid |

| This compound | C₇H₇N₃O₂ | 177.16 | Solid |

Table 2: Summary of Reaction Parameters

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Cyclocondensation | Ethyl (ethoxymethylene)cyanoacetate, Hydrazine Hydrate | Ethanol | Reflux | 2-4 hours |

| 2 | Sandmeyer Reaction | Diazonium salt, CuCN/KCN | Water | 0-60 °C | 2-4 hours |

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Logical workflow for the synthesis of the target compound.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform appropriate risk assessments before undertaking these procedures. The provided protocols are based on established chemical principles and literature precedents for similar transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity in a specific laboratory setting.

An In-depth Technical Guide to Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its Derivatives: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Given the prevalence of its derivatives in contemporary drug discovery, this document also presents comparative data for its N-substituted analogs, offering valuable insights for the design and development of novel therapeutics.

Core Chemical Properties

This compound serves as a foundational structure for a diverse range of biologically active molecules. While extensive experimental data for the parent compound is limited, its fundamental properties, alongside those of its key derivatives, are summarized below. This comparative table offers a clear overview of how substitution at the N1 position of the pyrazole ring influences the physicochemical characteristics of the molecule.

| Property | This compound | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₇H₇N₃O₂ | C₇H₁₁N₃O₂[1] |

| Molecular Weight | 165.15 g/mol | 169.18 g/mol [1] |

| Appearance | Not specified | Solid[1] |

| Melting Point | Not specified | 96-100 °C[1] |

| Boiling Point | Not specified | Not available |

| Solubility | Not specified | Not available |

| CAS Number | 100139-95-5 (May vary) | 31037-02-2[1] |

Synthesis and Experimental Protocols

The synthesis of the pyrazole core, particularly the 5-aminopyrazole-4-carbonitrile scaffold from which this compound derivatives are often derived, is a well-established process in organic chemistry. A common and efficient method involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A versatile and widely used method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.

Experimental Protocol:

-

To a solution of the desired aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL), (ethoxymethylene)malononitrile (1.0 mmol) is added slowly with stirring.

-

The reaction mixture is then brought to reflux under a nitrogen atmosphere for a period ranging from 30 minutes to 4 hours, depending on the specific substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

This general procedure can be adapted for the synthesis of a wide variety of N-substituted pyrazole derivatives by selecting the appropriate hydrazine starting material.

Applications in Drug Discovery and Development

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of this compound have been extensively investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Pyrazole Derivatives as Kinase Inhibitors

A significant area of research focuses on the development of pyrazole-based compounds as protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring can act as a versatile scaffold for designing inhibitors that target the ATP-binding site of kinases.

Mechanism of Action: Covalent Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent advancements have led to the development of pyrazole derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[4] These inhibitors are designed to form a permanent covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR, leading to irreversible inhibition of its signaling activity. This approach can offer advantages in terms of potency and duration of action.

The drug discovery process for such inhibitors typically involves a structured workflow, from initial screening to the identification of a clinical candidate.

The development of covalent pyrazole-based FGFR inhibitors represents a promising strategy in targeted cancer therapy, addressing the challenges of drug resistance and enhancing therapeutic efficacy. The versatility of the this compound scaffold continues to make it a valuable starting point for the design of next-generation kinase inhibitors and other important therapeutic agents.

References

- 1. srrjournals.com [srrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of detailed public data on the unsubstituted "ethyl 5-cyano-1H-pyrazole-4-carboxylate," this document focuses on the well-characterized and commercially available analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 31037-02-2). This guide summarizes its physicochemical properties, spectral data, and a representative synthetic protocol. Furthermore, it explores its significant role as a precursor in the development of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Introduction

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1] Their versatile chemical nature allows for the synthesis of a diverse range of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[2][3]

Physicochemical and Spectral Data

A comprehensive summary of the known quantitative data for ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is presented below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 31037-02-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₁N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 169.18 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystals or powder | --INVALID-LINK-- |

| Melting Point | 96-100 °C | --INVALID-LINK-- |

| Assay | ≥97% | --INVALID-LINK-- |

| LogP (calculated) | 0.7 | --INVALID-LINK-- |

Spectral Data

| Spectrum Type | Key Features | Source |

| Mass Spectrum (EI) | Molecular Ion (M+): 169 m/z | --INVALID-LINK-- |

| Infrared (IR) Spectrum | Characteristic peaks for N-H, C=O, and C-N bonds | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Representative Synthesis of a 5-Aminopyrazole Derivative

Reaction: Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester

Procedure:

-

A solution of phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 ml of ethanol is prepared in a round-bottom flask.

-

The reaction mixture is refluxed for 6 hours.

-

The mixture is then allowed to stand at room temperature for approximately 48 hours.

-

Following this, the mixture is refluxed for an additional 8 hours.

-

The reaction mixture is then poured into ice water, leading to the precipitation of the solid product.

-

The precipitate is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the purified 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

A generalized workflow for the synthesis of such pyrazole derivatives is illustrated below.

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Role in Drug Discovery and Development

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable scaffold for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds that has shown significant potential as kinase inhibitors.[2] One of the key targets for these inhibitors is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 and its Role in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, driving the inflammatory response.[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[5]

Development of IRAK4 Inhibitors

The development of small molecule inhibitors of IRAK4 is an active area of research for the treatment of various inflammatory conditions. Pyrazole-based compounds have emerged as a promising class of IRAK4 inhibitors.[6][7] Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate provides a versatile starting point for the synthesis of these inhibitors. Through a series of chemical modifications, this core can be elaborated into complex molecules that bind to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity and blocking the downstream inflammatory signaling cascade.

The general process of developing such inhibitors from a pyrazole core is outlined below.

Caption: Workflow for developing pyrazole-based IRAK4 inhibitors.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

Caption: IRAK4's role in TLR/IL-1R signaling and inhibitor action.

Conclusion

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a fundamentally important building block in contemporary drug discovery. Its utility as a precursor for the synthesis of potent kinase inhibitors, particularly for IRAK4, highlights its significance in the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational understanding of its properties and its application in the rational design of targeted therapies. Further research into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 5-cyano-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource for understanding the physicochemical properties of ethyl 5-cyano-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document provides a summary of available physical properties for the target molecule and structurally related pyrazole derivatives. Additionally, a generalized experimental workflow for determining solubility is presented to guide researchers in their laboratory investigations.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | Not Available | C₇H₇N₃O₂ | 165.15 | Not Available | Not Available | Data not found in searches.[1] |

| Ethyl Pyrazole-4-Carboxylate | 37622-90-5 | C₆H₈N₂O₂ | 140.14 | 78-80 | 138-140 / 3 mmHg | Miscible with acetone.[2] |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | C₇H₁₁N₃O₂ | 169.18 | 96-100 | Not Available | Solid form.[3][4] |

| ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate | 98477-12-4 | C₁₁H₁₅N₃O₂ | 221.26 | Not Available | Not Available | [5][6] |

| ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | 93764-93-3 | C₁₃H₁₂N₄O₂ | 256.26 | Not Available | Not Available | [7] |

Note: The information in this table is compiled from various sources. The absence of data indicates that it was not found in the public domain search results.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for determining the solubility of a compound accurately. Below is a generalized workflow that can be adapted for this compound.

General Experimental Workflow for Solubility Determination

The following diagram outlines a common procedure for determining the thermodynamic solubility of a compound using the shake-flask method, which is considered the gold standard.

Caption: Generalized workflow for thermodynamic solubility determination.

Detailed Steps for the Shake-Flask Method:

-

Preparation: Accurately weigh a sample of this compound. Prepare the desired solvent system (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter to ensure no solid particles are present in the liquid phase.

-

Quantification: A precise volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved compound in this sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Relationships in Pyrazole Chemistry

The synthesis of various pyrazole derivatives often involves multi-step reactions. The following diagram illustrates a generalized logical flow for the synthesis of pyrazole-carboxamides, which are structurally related to the target compound.

Caption: Logical flow for a typical pyrazole-carboxamide synthesis.

This guide provides a foundational understanding of this compound based on available data. The lack of specific solubility information highlights an area for future experimental investigation. The provided experimental workflow offers a robust starting point for researchers aiming to characterize this and other novel compounds.

References

- 1. This compound | C7H7N3O2 | CID 14268523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 98477-12-4|Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

"starting materials for ethyl 5-cyano-1H-pyrazole-4-carboxylate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for ethyl 5-cyano-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the requisite starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound proceeds through a two-step sequence. The initial step involves the formation of a pyrazole ring via the condensation of a substituted acrylate with hydrazine, yielding an amino-pyrazole intermediate. The subsequent step entails the conversion of the amino group to the desired cyano functionality, typically achieved through a Sandmeyer reaction.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

The initial phase of the synthesis involves the preparation of the key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. This is achieved through the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Starting Materials for Step 1:

The primary starting materials for this step are:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Hydrazine hydrate

Ethyl (E)-2-cyano-3-ethoxyacrylate is typically synthesized in situ or as a separate preliminary step from ethyl cyanoacetate and triethyl orthoformate.

Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate

A mixture of ethyl cyanoacetate and triethyl orthoformate is heated, often in the presence of a catalyst such as acetic anhydride, to yield ethyl (E)-2-cyano-3-ethoxyacrylate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

To a solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), hydrazine hydrate (1.8 mL, 29.5 mmol) is added dropwise.[1] The mixture is initially stirred at room temperature for a brief period and then heated to reflux overnight.[1] Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then extracted with ethyl acetate and washed with water and brine.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]

Quantitative Data for Step 1:

| Reactant | Molar Equivalent | Solvent | Reaction Time | Temperature | Product Yield | Reference |

| Ethyl (E)-2-cyano-3-ethoxyacrylate | 1.0 | Ethanol | Overnight | Reflux | 99% | [1] |

| Hydrazine Hydrate | 1.0 | Ethanol | Overnight | Reflux | 99% | [1] |

| Ethyl ethoxymethylcyanoacetate | 1.0 | Ethanol | 4 hours | 80 °C to Reflux | 66.78% | [1] |

| Hydrazine Hydrate | 2.5 | Ethanol | 4 hours | 80 °C to Reflux | 66.78% | [1] |

Step 2: Synthesis of this compound via Sandmeyer Reaction

The second and final step is the conversion of the amino group of ethyl 5-amino-1H-pyrazole-4-carboxylate to a cyano group. The Sandmeyer reaction is a classic and effective method for this transformation.[2][3]

Starting Materials for Step 2:

-

Ethyl 5-amino-1H-pyrazole-4-carboxylate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other strong acid

-

Copper(I) cyanide (CuCN)

Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of the primary amino group followed by cyanide displacement.

Diazotization: Ethyl 5-amino-1H-pyrazole-4-carboxylate is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper cyanide mixture. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature or gently heated to drive the reaction to completion. The product, this compound, is then isolated by extraction and purified by crystallization or chromatography.

Quantitative Data for Step 2:

Alternative Synthetic Routes

While the two-step process described above is the most common, other synthetic strategies can be envisioned or may be found in more specialized literature. These could include multicomponent reactions or the use of alternative starting materials. For instance, a one-pot, four-component reaction of enaminones, benzaldehyde, hydrazine, and ethyl cyanoacetate in water has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of these starting materials in constructing complex heterocyclic systems.[4]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the condensation of ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine to form ethyl 5-amino-1H-pyrazole-4-carboxylate. This intermediate is then converted to the final product via a Sandmeyer reaction. The starting materials are commercially available, and the procedures, while requiring careful control of reaction conditions, are standard in organic synthesis laboratories. This guide provides the necessary foundational information for researchers to successfully synthesize this important pyrazole derivative.

References

"ethyl 5-cyano-1H-pyrazole-4-carboxylate mechanism of formation"

An In-depth Technical Guide on the Formation of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its rigid, planar structure and multiple functional groups offer a versatile scaffold for designing molecules with specific biological activities. This technical guide provides a detailed examination of the predominant mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data. The synthesis primarily involves a cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine, a robust and efficient method for constructing the pyrazole ring system.

Core Synthesis Pathway and Mechanism

The most common and direct synthesis of this compound is achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, with hydrazine hydrate.[1] This reaction proceeds via a well-established pathway involving nucleophilic substitution followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

The overall reaction is depicted below:

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated significant VEGFR-2 inhibitory activity, with compound 3i exhibiting an IC50 value of 8.93 nM, which is more potent than the standard drug Sorafenib (IC50 = 30 nM). Another study reported a pyrazole derivative, compound 6b , as a promising dual VEGFR2/CDK-2 inhibitor with an IC50 of 0.2 µM for VEGFR2.

-

p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Pyrazole-based compounds have been developed as p38 MAPK inhibitors, showing anti-inflammatory and potential anticancer effects.

-

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in many cancers. Pyrazoline chalcones have been shown to inhibit the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells. For example, compound 6b from a series of pyrazolinone chalcones exhibited an IC50 of 23.34 µM against the Caco-2 cell line and demonstrated inhibition of PI3K and Akt. Additionally, a series of thiophene-containing triaryl pyrazoline derivatives were found to be potent PI3Kγ inhibitors, with compound 3s showing an IC50 of 0.066 µM.

-

Other Kinase Targets: Pyrazole derivatives have also been shown to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle regulation. For example, compound 6b was identified as a dual VEGFR2/CDK-2 inhibitor with an IC50 of 0.458 µM for CDK-2. Furthermore, some pyrazole derivatives exhibit dual inhibitory activity against EGFR and VEGFR-2.

Non-Kinase Mechanisms

Beyond kinase inhibition, pyrazole derivatives can induce cancer cell death through other mechanisms, such as inducing apoptosis and arresting the cell cycle. For example, compound 3i was found to induce apoptosis in prostate cancer cells and arrest the cell cycle at the S-phase.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Target/Cell Line | IC50/Activity | Reference |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i ) | VEGFR-2 | 8.93 nM | |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3a ) | VEGFR-2 | 38.28 nM | |

| Pyrazole derivative (6b ) | VEGFR-2 | 0.2 µM | |

| Pyrazole derivative (6b ) | CDK-2 | 0.458 µM | |

| Pyrazole derivative (5a ) | VEGFR-2 | 0.267 µM | |

| Pyrazole derivative (5a ) | CDK-2 | 0.311 µM | |

| Pyrazole derivative (4a ) | VEGFR-2 | 0.55 µM | |

| Pyrazole derivative (4a ) | CDK-2 | 0.205 µM | |

| Thiophene-containing triaryl pyrazoline (3s ) | PI3Kγ | 0.066 µM | |

| Pyrazolinone chalcone (6b ) | Caco-2 cells | 23.34 µM | |

| Pyrazole derivative (3f ) | EGFR | 0.066 µM | |

| Pyrazole derivative (3f ) | VEGFR-2 | 0.102 µM |

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most prominent example being the selective COX-2 inhibitor, celecoxib. The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation.

COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The selective inhibition is attributed to the structural differences between the active sites of COX-1 and COX-2.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| Celecoxib | COX-2 | Selective Inhibition | |

| Pyrazole derivative 11 | COX-2 | 0.043 µM | |

| Pyrazole derivative 12 | COX-2 | 0.049 µM | |

| Pyrazole derivative 15 | COX-2 | 0.049 µM |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

The agar diffusion method, also known as the zone of inhibition test, is a widely used technique to evaluate the antimicrobial potency of chemical compounds.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Pyrazole derivatives 21c and 23h | Multi-drug resistant bacteria | MIC = 0.25 µg/mL |

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their anticonvulsant properties and have shown efficacy in preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are commonly used to evaluate the antiepileptic effects of new compounds. For instance, compound 6k from a series of pyrazolyl semicarbazones was identified as a promising anticonvulsant agent with an ED50 value of 20.4 mg/kg in the sc-PTZ model.

Quantitative Data: Anticonvulsant Activity of Pyrazole Derivatives

| Compound/Derivative | Assay | ED50/Activity | Reference |

| Pyrazolyl semicarbazone (6k ) | sc-PTZ in mice | 20.4 mg/kg |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method involves a colorimetric or fluorometric detection of prostaglandin G2, an intermediate product of the COX reaction.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Pyrazole derivative (test inhibitor)

-

Celecoxib (positive control)

-

Detection probe

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the pyrazole derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for a set period.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the resulting edema is measured.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyrazole derivative (test compound)

-

Positive control (e.g., indomethacin)

-

Pletysmometer or calipers

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or the positive control to the animals via an appropriate route (e.g., oral gavage).

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Zone of Inhibition Antimicrobial Assay

This assay is a qualitative method to determine the antimicrobial activity of a substance. It involves placing the test compound on an agar plate inoculated with a microorganism and observing the area of no growth around the compound.

Materials:

-

Bacterial or fungal strain

-

Nutrient agar plates

-

Sterile swabs

-

Pyrazole derivative (test compound)

-

Positive control (e.g., a known antibiotic)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of an agar plate evenly with a suspension of the test microorganism using a sterile swab.

-

Compound Application: Apply a sterile filter paper disc impregnated with the pyrazole derivative onto the center of the inoculated agar plate. A disc with the solvent can be used as a negative control, and a disc with a known antibiotic as a positive control.

-

Incubation: Incubate the plate under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone Measurement: After incubation, measure the diameter of the clear zone of no growth around the disc in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways

VEGFR-2 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> Ras [label="Activates"]; PLCg -> PKC; PI3K -> Akt; Ras -> Raf; PKC -> Raf; Akt -> Proliferation; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Pyrazole -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

PI3K/Akt Signaling Pathway

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth,\nProliferation, Survival", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds to"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=" "]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR; mTOR -> CellGrowth; Akt -> CellGrowth; Pyrazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: The PI3K/Akt signaling pathway and its inhibition by certain pyrazole derivatives.

p38 MAPK Signaling Pathway

// Nodes Stress [label="Stress Stimuli\n(e.g., Cytokines, UV)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; MK2 [label="MK2", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation,\nApoptosis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stress -> MAP3K [label="Activates"]; MAP3K -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> MK2; p38 -> TranscriptionFactors; MK2 -> Inflammation; TranscriptionFactors -> Inflammation; Pyrazole -> p38 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Overview of the p38 MAPK signaling cascade and its inhibition by pyrazole derivatives.

The pyrazole scaffold continues to be a highly privileged structure in the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of pyrazole derivatives, make them an attractive area for further research and development. This guide has provided a comprehensive overview of their key pharmacological properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. It is anticipated that continued exploration of the vast chemical space of pyrazole derivatives will lead to the discovery of novel and improved drugs for a wide range of diseases.

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 5-cyano-1H-pyrazole-4-carboxylate was publicly available at the time of this writing. The following guide is a synthesis of information from SDSs of closely related structural analogues, including but not limited to ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate and ethyl 4-cyano-1H-pyrazole-5-carboxylate. Researchers and drug development professionals should treat this information as a baseline and exercise caution, implementing full safety protocols appropriate for a novel chemical of unknown toxicity.

This technical whitepaper provides an in-depth guide to the safety and handling of this compound, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of specific safety data for this exact molecule, this guide extrapolates best practices from its close structural analogues. The information herein is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Hazard Identification and Classification

Based on data from analogous pyrazole carboxylate derivatives, this compound is anticipated to present the following hazards. The GHS classification is inferred and should be confirmed with experimental data when available.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of a Structural Analogue (Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

| Property | Value |

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid |

| Melting Point | 96-100 °C |

Exposure Controls and Personal Protection

To minimize exposure risk, a comprehensive personal protective equipment (PPE) strategy should be implemented. The following table outlines the recommended PPE based on the handling of analogous compounds.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities. |

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or when heating the substance.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on established protocols for similar chemical compounds.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures and Accidental Release

Firefighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release: In the case of a spill, the following workflow should be initiated.

Caption: Workflow for handling a chemical spill.

Handling and Storage

Prudent handling and storage practices are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound are not available. It is recommended to handle this compound as potentially harmful to aquatic life and to prevent its release into the environment. All waste material should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols: Detailed experimental protocols for the synthesis of related pyrazole carboxylates can be found in the chemical literature. One common synthetic route involves the reaction of a hydrazine derivative with a suitable cyanoacetate precursor. For instance, the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester involves the refluxing of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol. The reaction mixture is then processed to isolate the product. Researchers developing protocols for this compound should consult relevant literature and perform a thorough risk assessment before commencing any experimental work.

Conclusion

While a comprehensive safety profile for this compound is yet to be established, a conservative approach based on the known hazards of its structural analogues is warranted. Adherence to the handling, storage, and emergency procedures outlined in this guide will provide a strong foundation for the safe utilization of this compound in research and development settings. It is imperative that all work with this and other novel chemical entities be conducted with a proactive safety culture and in strict accordance with all institutional and regulatory guidelines.

An In-depth Technical Guide to Ethyl 5-cyano-1H-pyrazole-4-carboxylate: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both a cyano and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of fused heterocyclic systems. Notably, derivatives of this compound have demonstrated potent inhibitory activity against key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthesis of the Core Scaffold

While numerous synthetic routes exist for substituted ethyl 5-cyano-1H-pyrazole-4-carboxylates, a general and efficient method for the preparation of the unsubstituted core scaffold involves a multi-component reaction. A plausible synthetic pathway is the condensation of ethyl cyanoacetate, a source of hydrazine, and a suitable three-carbon synthon.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Hydrazine hydrate or hydrazine dihydrochloride

-

Triethyl orthoformate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of ethyl cyanoacetate (1 equivalent) in absolute ethanol, add triethyl orthoformate (1.1 equivalents).

-

To this mixture, add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1 equivalent) or hydrazine dihydrochloride (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Physicochemical and Spectroscopic Data

Comprehensive characterization using various analytical techniques is crucial for confirming the structure and purity of this compound. The following tables summarize the expected physicochemical properties and representative spectroscopic data, compiled from literature data for closely related derivatives.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | Value | Reference Compound(s) |

| Molecular Formula | C₇H₇N₃O₂ | Unsubstituted |

| Molecular Weight | 165.15 g/mol | Unsubstituted |

| Appearance | White to off-white solid | Derivatives |

| Melting Point | Varies with substitution (e.g., 96-100 °C for 1-methyl derivative) | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Data | Reference Compound(s) |

| ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 8.0-8.5 (s, 1H, pyrazole-H), 13.0-14.0 (br s, 1H, NH) | Substituted pyrazole-4-carboxylates |

| ¹³C NMR | δ (ppm): 14.5 (-CH₃), 61.0 (-OCH₂-), 95.0 (C4), 115.0 (-CN), 140.0 (C3), 150.0 (C5), 162.0 (C=O) | Substituted pyrazole-4-carboxylates |

| IR | ν (cm⁻¹): 3200-3400 (N-H stretch), 2230-2240 (C≡N stretch), 1700-1720 (C=O stretch), 1600-1620 (C=N stretch) | Derivatives |

| Mass Spec. | m/z: 166 [M+H]⁺ | Predicted for unsubstituted |

Key Reactions and Synthetic Utility

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic compounds with significant biological activities. A primary application is in the construction of pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves the transformation of the 5-cyano group into an amino or related functional group, followed by cyclization with a one-carbon synthon.

Step 1: Amination of the Pyrazole Ring

A common strategy involves the synthesis of the 5-amino pyrazole derivative first. For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine yields the corresponding ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

-

Reflux the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1 equivalent) in an excess of formamide for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound, highlighting its role as a key intermediate.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of protein kinases involved in cancer progression, such as VEGFR-2 and CDK2.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival.[3][4] Pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking these downstream effects.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Inhibition of CDK2 Signaling

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[5] Dysregulation of CDK2 activity is a common feature of many cancers. CDK2, in complex with cyclin E or cyclin A, phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[6] By inhibiting CDK2, pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell proliferation.

The following diagram illustrates the role of CDK2 in the cell cycle and its inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and amenability to chemical modification make it an attractive starting material for the generation of compound libraries targeting various biological pathways. The demonstrated success of its pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of VEGFR-2 and CDK2 underscores the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and holds promise for the development of novel and effective therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemical properties and biological potential of this important heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Reactions of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations of ethyl 5-cyano-1H-pyrazole-4-carboxylate. This versatile building block is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections describe detailed procedures for hydrolysis, amidation, reduction of the cyano group, and its conversion into fused pyrazolo[3,4-d]pyrimidine systems.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester in this compound to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amidation or other coupling reactions.

Quantitative Data for Hydrolysis

| Product | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 5-Cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid | Potassium Hydroxide | Ethanol | Reflux | 5 min | 72% | [1] |

Note: The provided data is for a closely related substrate, 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. The protocol is expected to be adaptable for the hydrolysis of this compound.

Experimental Protocol: Hydrolysis

Materials:

-

Ethyl 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq)

-

Potassium hydroxide (1.1 eq)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol (approx. 6 mL per gram of hydroxide).

-

In a separate flask, dissolve ethyl 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 15 mL per gram of ester) and bring the solution to reflux.

-

Slowly add the ethanolic potassium hydroxide solution to the refluxing ester solution.

-

Continue heating the reaction mixture on a steam bath for 5 minutes.

-

Pour the reaction mixture into ice-water.

-

Filter the resulting solution.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitated product by filtration and dry to obtain 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid.[1]

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Amidation of the Carboxylate Group

The conversion of the ethyl carboxylate to a primary amide can be achieved through direct reaction with ammonia. This transformation is a key step in the synthesis of various bioactive molecules.

Quantitative Data for Amidation

| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 5-Cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester | 3(5)-Carbamoyl-1H-pyrazole-4-carboxylic acid ethyl ester | Concentrated Ammonium Hydroxide | Ethyl Acetate | Room Temp. | 2 days | 77.9% | [2] |

Note: This protocol describes the conversion of a related pyrazole dicarboxylate to a carbamoyl pyrazole. A similar approach can be applied for the amidation of this compound.

Experimental Protocol: Amidation

Materials:

-

This compound (1.0 eq)

-

Concentrated ammonium hydroxide solution (e.g., 30% ammonia in water)

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolve this compound (1.0 eq) in ethyl acetate.

-

To the solution, add a significant excess of concentrated ammonium hydroxide solution.

-

Stir the resulting slurry at room temperature for 48 hours.

-

Filter the reaction mixture to collect the solid product.

-

Wash the collected solid with a small amount of methanol.

-

Dry the solid in a vacuum oven at 40°C to yield the 5-cyano-1H-pyrazole-4-carboxamide.[2]

Caption: Experimental workflow for the amidation of the ethyl carboxylate.

Reduction of the Cyano Group

The selective reduction of the cyano group to a primary amine in the presence of the ester functionality opens up possibilities for further derivatization, such as the introduction of substituents on the aminomethyl group.

General Methodologies for Selective Nitrile Reduction

-

Catalytic Hydrogenation: This is a common and effective method.

-

Catalysts: Raney Nickel (Raney Ni), Platinum (Pt), or Palladium on Carbon (Pd/C) are frequently used.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. The ester group generally remains intact under these conditions.

-

-

Chemical Reduction:

-

Reagents: Sodium borohydride in the presence of a cobalt(II) salt or other catalytic systems can be effective.

-

Proposed Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound (1.0 eq)

-

Raney Nickel (catalytic amount)

-

Ethanol (anhydrous)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, suspend this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the suspension.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate, which can be further purified by crystallization or chromatography.

References

The Versatile Role of Ethyl 5-Cyano-1H-pyrazole-4-carboxylate in the Synthesis of Fused Heterocyclic Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its amino analogue, ethyl 5-amino-1H-pyrazole-4-carboxylate, are highly versatile and valuable building blocks in the field of heterocyclic chemistry. Their unique arrangement of functional groups—a pyrazole core, a cyano or amino group, and an ester moiety—provides multiple reactive sites for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing ethyl 5-amino-1H-pyrazole-4-carboxylate, a common and closely related precursor.

Key Applications in Heterocyclic Synthesis

The strategic placement of reactive groups in ethyl 5-amino-1H-pyrazole-4-carboxylate allows for a variety of cyclization reactions. The amino group is a potent nucleophile, while the ester can be hydrolyzed to a carboxylic acid or participate in condensation reactions. The pyrazole ring itself contains nitrogen atoms that can influence the reactivity and direct the formation of fused rings. These characteristics make it an ideal starting material for the synthesis of bicyclic and polycyclic heterocyclic compounds.

A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are purine bioisosteres and have been extensively investigated as kinase inhibitors for cancer therapy. Another significant application is the preparation of pyrazolo[1,5-a]pyrimidines , known for their potential as protein kinase inhibitors. Furthermore, this pyrazole derivative is instrumental in synthesizing pyrazolo[3,4-b]pyridines , a class of compounds with a broad spectrum of biological activities.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of prominent fused heterocyclic systems starting from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[1][2]

Reaction Scheme:

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Formamide

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide is heated to reflux at 190°C for 8 hours.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to afford the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Quantitative Data:

| Starting Material | Reagent | Product | Yield |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | High |

Protocol 2: Synthesis of 6-Methyl-1-phenylpyrazolo[3,4-d][3][4]oxazin-4(1H)-one

This protocol details the conversion of the pyrazole derivative to a pyrazolo[3,4-d][3][4]oxazin-4(1H)-one, a key intermediate for further elaboration into pyrazolo[3,4-d]pyrimidines.[4]

Reaction Workflow:

Caption: Two-step synthesis of a pyrazolo[3,4-d][3][4]oxazin-4(1H)-one.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Sodium Hydroxide (or other base for hydrolysis)

-

Hydrochloric Acid (for acidification)

-

Acetic Anhydride

Procedure:

Step 1: Basic Hydrolysis [4]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a suitable solvent (e.g., ethanol).

-